molecular formula C26H24N4O6S B11614043 {5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester

{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester

Cat. No.: B11614043
M. Wt: 520.6 g/mol
InChI Key: NUVTZODSNKIACW-UHFFFAOYSA-N
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Description

{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[1,3]dioxole moiety, a phthalazine ring, and a sulfonylamino group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the benzo[1,3]dioxole derivative, followed by the formation of the phthalazine ring through cyclization reactions. The sulfonylamino group is introduced via sulfonation reactions, and the final esterification step involves the reaction of the intermediate compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonylamino group, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups.

Scientific Research Applications

{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[1,3]dioxole derivatives: These compounds share the benzo[1,3]dioxole moiety and exhibit similar chemical properties.

    Phthalazine derivatives: Compounds with the phthalazine ring structure have comparable biological activities.

    Sulfonylamino compounds: These compounds contain the sulfonylamino group and are used in various chemical and biological applications.

Uniqueness

{5-[4-(Benzo[1,3]dioxol-5-ylamino)-phthalazin-1-yl]-2-methyl-benzenesulfonylamino}-acetic acid ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C26H24N4O6S

Molecular Weight

520.6 g/mol

IUPAC Name

ethyl 2-[[5-[4-(1,3-benzodioxol-5-ylamino)phthalazin-1-yl]-2-methylphenyl]sulfonylamino]acetate

InChI

InChI=1S/C26H24N4O6S/c1-3-34-24(31)14-27-37(32,33)23-12-17(9-8-16(23)2)25-19-6-4-5-7-20(19)26(30-29-25)28-18-10-11-21-22(13-18)36-15-35-21/h4-13,27H,3,14-15H2,1-2H3,(H,28,30)

InChI Key

NUVTZODSNKIACW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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